

Application Note & Protocol: Preparation of MS1943 Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions for **MS1943**, a first-in-class, orally bioavailable selective degrader of the Enhancer of Zeste Homolog 2 (EZH2).[1][2]

Introduction to MS1943

MS1943 is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively induce the degradation of the EZH2 protein, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3][4] EZH2 is a histone methyltransferase that catalyzes the methylation of Histone H3 at lysine 27 (H3K27), a key epigenetic modification leading to transcriptional repression.[5] In various cancers, including triple-negative breast cancer (TNBC), EZH2 is overexpressed and plays a crucial role in tumor growth and proliferation.[5][6] MS1943 functions by linking EZH2 to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][7] This degradation of EZH2 has been shown to inhibit cell growth and induce cell death in EZH2-dependent cancer cells.[3][7]

Quantitative Data Summary

The key physicochemical and biological properties of **MS1943** are summarized in the table below for easy reference.

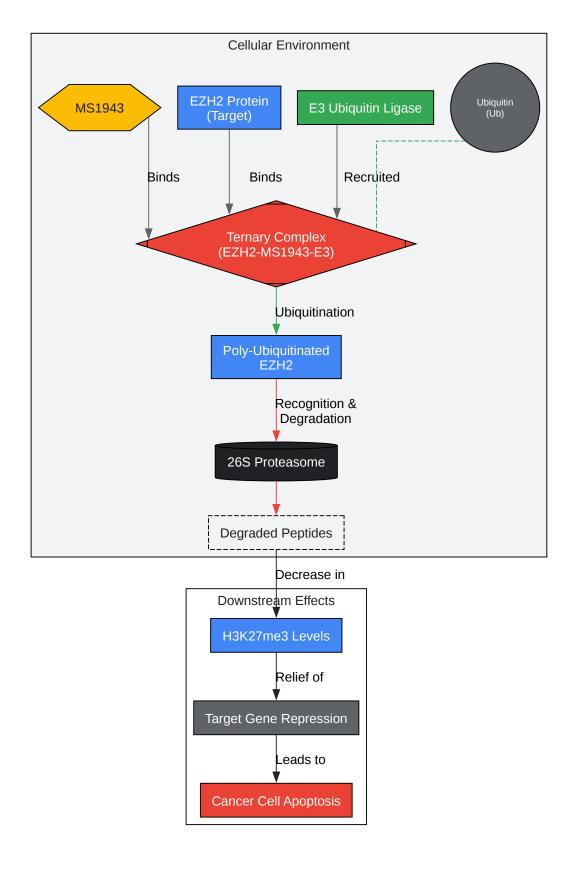


Property	Value	Reference(s)
Molecular Weight	718.93 g/mol	[1][2]
Molecular Formula	C42H54N8O3	[1][2]
CAS Number	2225938-17-8	[1][2]
Appearance	Light yellow to yellow solid	[2]
IC50 (EZH2 Activity)	120 nM	[1][2][3]
GI ₅₀ (MDA-MB-468 cells)	2.2 μΜ	[2][3]
Solubility (DMSO)	≥ 100 mg/mL (≥ 139 mM)	[1][2][8]
Solubility (Ethanol)	100 mg/mL	[1]
Solubility (Water)	Insoluble	[1]

Mechanism of Action: EZH2 Degradation Pathway

MS1943 leverages the cell's own ubiquitin-proteasome system to selectively eliminate the EZH2 protein. The diagram below illustrates this process.





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Caption: MS1943-induced EZH2 degradation pathway.

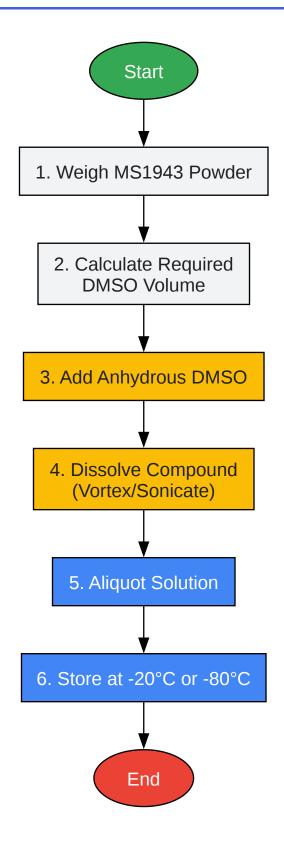


Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of MS1943 in DMSO.

- MS1943 powder (CAS: 2225938-17-8)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO), molecular biology grade
- Analytical balance
- Microcentrifuge tubes or amber glass vials
- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)[2]
- Personal Protective Equipment (PPE): lab coat, safety glasses, gloves





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Caption: Workflow for preparing MS1943 stock solution.



Safety Precaution: Handle **MS1943** powder in a chemical fume hood. Wear appropriate PPE at all times.

- Determine Required Amount: Decide on the final volume of the stock solution you need. For this protocol, we will prepare 1 mL of a 10 mM solution.
- Calculate Mass of MS1943: Use the following formula to calculate the mass of MS1943 powder required:
 - Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Example Calculation for 1 mL of 10 mM stock:
 - Mass (mg) = 10 mmol/L × 0.001 L × 718.93 g/mol × 1000 mg/g
 - Mass (mg) = 7.19 mg
- Weighing: Carefully weigh out 7.19 mg of MS1943 powder using an analytical balance and transfer it into a sterile microcentrifuge tube or vial.
- Solvent Addition: Using a calibrated micropipette, add 1 mL of fresh, anhydrous DMSO to the
 tube containing the MS1943 powder. Using fresh DMSO is critical as hygroscopic (moistureabsorbed) DMSO can significantly reduce the solubility of the compound.[1][2]
- Dissolution:
 - Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
 - Visually inspect the solution against a light source to ensure there are no visible particles.
 - If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.
- Aliquoting and Storage:
 - To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile microcentrifuge tubes.[2][8]



- Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
- For long-term storage (up to 2 years), store the aliquots at -80°C.[2]
- For short-term storage (up to 1 year), -20°C is acceptable.

Note on Dilutions: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

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